molecular formula C20H23N3O3S B11238763 N-(4-ethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(4-ethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11238763
M. Wt: 385.5 g/mol
InChI Key: URZUNDMRGCVDBS-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a compound belonging to the class of benzothiadiazines. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system. Benzothiadiazines are known for their diverse biological activities and have been studied for various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-aryl amide with chlorosulfonyl isocyanate in an aprotic solvent under heating conditions. This reaction proceeds through a cyclization/decarbonation/sulfonylation process to yield the desired benzothiadiazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the selection of solvents and reagents that are cost-effective and environmentally friendly is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl, methyl, and propyl groups, along with the carboxamide functionality, differentiates it from other benzothiadiazine derivatives and contributes to its unique pharmacological profile .

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C20H23N3O3S/c1-4-12-23-14(3)22-27(25,26)19-13-16(8-11-18(19)23)20(24)21-17-9-6-15(5-2)7-10-17/h6-11,13H,4-5,12H2,1-3H3,(H,21,24)

InChI Key

URZUNDMRGCVDBS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)CC)C

Origin of Product

United States

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